

Application Notes and Protocols for the Quantification of Chromium in Chromic Sulfate

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Compound of Interest

Compound Name: CHROMIC SULFATE

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Introduction

Chromic sulfate, a compound of significant industrial importance, particularly in leather tanning and the manufacturing of other chromium compounds, requires precise and accurate quantification of its chromium content for quality control and process optimization.^{[1][2][3]}

These application notes provide detailed protocols for various analytical methods suitable for the determination of chromium in **chromic sulfate**. The methodologies covered include classical volumetric analysis, as well as instrumental techniques such as UV-Visible (UV-Vis) Spectrophotometry, Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). Each method's principles, protocols, and performance characteristics are detailed to enable users to select the most appropriate technique for their specific analytical needs.

Quantitative Data Summary

The selection of an analytical method is often guided by factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the described methods for chromium determination.

Analytical Method	Typical Concentration Range	Limit of Detection (LOD)	Precision (RSD)	Key Considerations
Redox Titration	High concentration (g/L)	Not applicable for trace analysis	< 1%	Cost-effective, suitable for quality control of concentrated solutions.[4]
UV-Vis Spectrophotometry	0.03 - 3 mg/L[5]	0.023 mg/L[5]	< 5%	Simple, rapid, and cost-effective for routine analysis. [6][7] Susceptible to interferences from other colored ions.[2]
Atomic Absorption Spectrometry (AAS)	0.2 - 20 µg/L (Graphite Furnace)	0.2 µg/L (Graphite Furnace)	< 5%	High sensitivity, suitable for trace analysis.[8] Matrix interferences can be a concern.[8]
Inductively Coupled Plasma-OES (ICP-OES)	0.005 - 50 mg/L	6.35×10^{-5} ppm[9]	< 3%	High throughput, multi-element capability, and robust for complex matrices.[9][10]

Experimental Protocols

Redox Titration Method

This method is a classic and widely used technique for determining the chromium content in concentrated solutions like **chromic sulfate**. It involves the oxidation of Cr(III) to Cr(VI),

followed by titration with a standard reducing agent.[11]

Principle: Chromium(III) in the **chromic sulfate** sample is first oxidized to chromium(VI) using a strong oxidizing agent like ammonium persulfate in a heated acidic solution.[11] The resulting dichromate is then titrated with a standardized solution of ferrous ammonium sulfate (FAS) using a redox indicator to determine the endpoint.[4][12]

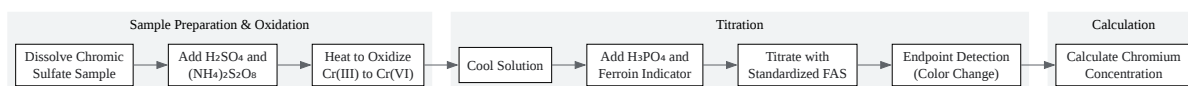
Reagents:

- Ammonium persulfate ((NH₄)₂S₂O₈)
- Sulfuric acid (H₂SO₄), concentrated
- Phosphoric acid (H₃PO₄), 85%
- Ferrous Ammonium Sulfate (FAS) solution, standardized (approx. 0.1 N)
- Ferroin indicator solution
- Potassium permanganate (KMnO₄) solution, 0.1 N (for back-titration if needed)[13][14]
- Deionized water

Protocol:

- Sample Preparation: Accurately weigh a sample of **chromic sulfate** expected to contain a known amount of chromium and dissolve it in a beaker with deionized water.
- Oxidation of Cr(III) to Cr(VI):
 - To the sample solution, carefully add 10 mL of concentrated sulfuric acid.
 - Add approximately 2-3 g of ammonium persulfate.
 - Heat the solution gently under a fume hood and boil for about 20 minutes to ensure complete oxidation and to destroy excess persulfate.[11]
- Titration:

- Cool the solution to room temperature and quantitatively transfer it to a conical flask.
- Add 5-10 mL of 85% phosphoric acid. This helps to decolorize the ferric ions formed during the titration.[12]
- Add 2-3 drops of ferroin indicator.
- Titrate the solution with standardized ferrous ammonium sulfate solution. The endpoint is indicated by a sharp color change from greenish-blue to reddish-brown.
- Calculation: The concentration of chromium is calculated based on the volume of FAS used and its known concentration.



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Workflow for Redox Titration of Chromium.

UV-Visible Spectrophotometry Method

This colorimetric method is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (DPC) in an acidic solution to form a highly colored magenta complex.[2][15] The intensity of the color, which is proportional to the chromium concentration, is measured using a spectrophotometer.

Principle: Chromium(III) in the **chromic sulfate** sample is first oxidized to chromium(VI). The Cr(VI) then reacts with 1,5-diphenylcarbazide in an acidic medium to produce a red-violet complex that has a maximum absorbance at approximately 540 nm.[2][16]

Reagents:

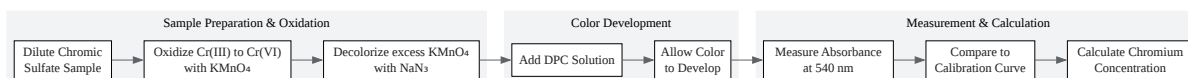
- Potassium permanganate (KMnO₄) solution, 0.1 N

- Sodium azide (NaN_3) solution, 0.5% (w/v)
- Sulfuric acid (H_2SO_4), 6 N and 0.5 N
- 1,5-Diphenylcarbazide (DPC) solution (0.25% w/v in acetone)
- Chromium standard solution (1000 mg/L)
- Deionized water

Protocol:

- Sample Preparation and Oxidation:
 - Prepare a dilute solution of the **chromic sulfate** sample.
 - To an aliquot of the diluted sample, add a few drops of 6 N H_2SO_4 to acidify.
 - Add 0.1 N KMnO_4 solution dropwise until a faint pink color persists to oxidize Cr(III) to Cr(VI).
 - Add 0.5% sodium azide solution dropwise to decolorize the excess permanganate.
- Color Development:
 - Transfer the oxidized sample to a volumetric flask.
 - Add 2.0 mL of the 1,5-diphenylcarbazide solution and mix well.
 - Dilute to the mark with 0.5 N H_2SO_4 and allow the color to develop for 10 minutes.
- Measurement:
 - Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.
 - Use a reagent blank for the zero-absorbance reference.
- Calibration and Calculation:

- Prepare a series of chromium standards and treat them in the same manner as the sample to create a calibration curve of absorbance versus concentration.
- Determine the chromium concentration in the sample from the calibration curve.



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Workflow for UV-Vis Spectrophotometry.

Atomic Absorption Spectrometry (AAS) Method

AAS is a sensitive technique for the determination of chromium at low concentrations. Both flame and graphite furnace atomization can be used, with the latter offering significantly lower detection limits.[8]

Principle: A solution of the sample is introduced into a flame or a graphite furnace, where it is vaporized and atomized. A light beam from a chromium hollow cathode lamp is passed through the atomized sample. Chromium atoms absorb light at a characteristic wavelength (357.9 nm), and the amount of light absorbed is proportional to the concentration of chromium in the sample.[17][18]

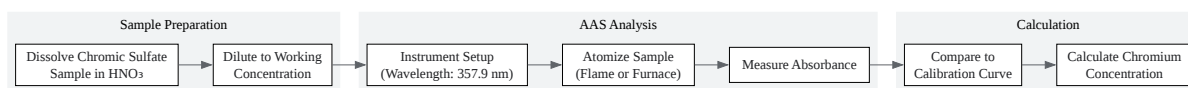
Reagents:

- Nitric acid (HNO₃), concentrated
- Chromium standard solution (1000 mg/L)
- Deionized water

Protocol:

- Sample Preparation:

- Accurately weigh a sample of **chromic sulfate** and dissolve it in a beaker with a small amount of concentrated nitric acid and deionized water.
- Gently heat the solution to ensure complete dissolution.
- Cool the solution and quantitatively transfer it to a volumetric flask.
- Dilute to the mark with deionized water to a concentration within the working range of the instrument.
- Instrument Setup:
 - Set up the AAS instrument with a chromium hollow cathode lamp.
 - Set the wavelength to 357.9 nm.
 - Optimize the instrument parameters (e.g., flame conditions, gas flow rates, or furnace temperature program) according to the manufacturer's instructions.
- Measurement:
 - Aspirate or inject the blank, standards, and sample solutions into the instrument.
 - Record the absorbance readings for each solution.
- Calibration and Calculation:
 - Prepare a calibration curve by plotting the absorbance of the standards against their concentrations.
 - Determine the chromium concentration in the sample from the calibration curve, accounting for any dilutions made.



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Workflow for Atomic Absorption Spectrometry.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method

ICP-OES is a powerful and versatile technique for the determination of chromium and other elements in a wide range of samples. It offers high sensitivity, a wide linear dynamic range, and is less susceptible to chemical interferences compared to AAS.[9]

Principle: A solution of the sample is introduced into a high-temperature argon plasma, which excites the chromium atoms. The excited atoms then relax to a lower energy state, emitting light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of chromium in the sample.

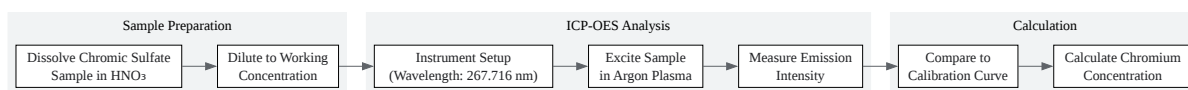
Reagents:

- Nitric acid (HNO₃), concentrated
- Chromium standard solution (1000 mg/L)
- Deionized water

Protocol:

- Sample Preparation:
 - Prepare the sample solution as described in the AAS method (Protocol 3, Step 1). Ensure the final solution is clear and free of particulates.

- Instrument Setup:
 - Set up the ICP-OES instrument according to the manufacturer's instructions.
 - Select the appropriate analytical wavelength for chromium (e.g., 267.716 nm).
 - Optimize the plasma conditions (e.g., RF power, gas flow rates) and nebulizer performance.
- Measurement:
 - Introduce the blank, standards, and sample solutions into the plasma.
 - Measure the emission intensity at the selected chromium wavelength.
- Calibration and Calculation:
 - Generate a calibration curve by plotting the emission intensities of the standards against their concentrations.
 - Determine the chromium concentration in the sample from the calibration curve, taking into account any dilutions.



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Workflow for ICP-OES Analysis.

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